methyl 1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4S/c1-21-15(18)13-6-9-17(10-7-13)22(19,20)11-8-12-4-2-3-5-14(12)16/h2-5,8,11,13H,6-7,9-10H2,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQOEFMWDSLENQ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact withCoagulation factor X . This protein plays a crucial role in the coagulation cascade, which is essential for blood clotting.
Mode of Action
It’s known that compounds with similar structures can bind to their targets and modulate their activity . The presence of the sulfonyl group and the piperidine ring might contribute to its binding affinity and selectivity.
Biological Activity
Methyl 1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring with a sulfonyl group and a carboxylate moiety, which are critical for its biological interactions. The presence of the 2-chlorophenyl substituent enhances its reactivity and selectivity towards specific biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
- Receptor Modulation : It can bind to various receptors, influencing signal transduction pathways that regulate cellular functions.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Anti-inflammatory Effects : The compound has been shown to trigger the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in endothelial cells, indicating potential applications in inflammatory diseases .
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.
- Cytotoxicity : In vitro studies have indicated that this compound may induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study investigated the cytotoxic effects of this compound on several cancer cell lines. The results showed:
- Cell Line A : 50% inhibition at a concentration of 10 µM after 48 hours.
- Cell Line B : Induction of apoptosis was confirmed through flow cytometry analysis.
These findings suggest that the compound may have significant potential as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylate?
- Methodology : The compound can be synthesized via a multi-step approach:
Sulfonylation : Introduce the sulfonyl group using (E)-2-(2-chlorophenyl)ethenesulfonyl chloride (a common precursor for ethenyl sulfonyl derivatives) under anhydrous conditions with a base like triethylamine in dichloromethane .
Piperidine functionalization : Couple the sulfonyl group to the piperidine ring via nucleophilic substitution, ensuring steric control by using polar aprotic solvents (e.g., DMF) and temperatures below 60°C to prevent racemization .
Esterification : Protect the carboxylate group using methyl iodide in the presence of a mild base (e.g., potassium carbonate) .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) with UV detection or HPLC using a C18 column and methanol-water mobile phase .
Q. How can researchers confirm the structural integrity of the compound?
- Methodology :
- Spectroscopy : Use - and -NMR to verify the (E)-configuration of the ethenyl group (J coupling ~16 Hz for trans protons) and sulfonyl-piperidine connectivity .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H] peak at m/z 398.05 for CHClNOS) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for analogous sulfonyl-piperidine derivatives .
Q. What strategies are effective for assessing the compound’s stability under experimental conditions?
- Methodology :
- Accelerated degradation studies : Expose the compound to stressors (e.g., pH 1–13 buffers, 40–80°C) and analyze degradation products via HPLC with photodiode array detection .
- Light sensitivity : Conduct photostability tests under ICH Q1B guidelines using a xenon lamp .
- Long-term storage : Store lyophilized samples at -20°C in amber vials to prevent hydrolysis of the sulfonyl group .
Q. What preliminary toxicity screening methods are appropriate?
- Methodology :
- In vitro assays : Use MTT or resazurin-based cytotoxicity assays on HEK-293 or HepG2 cells to estimate IC values .
- Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
Advanced Research Questions
Q. How can the (E)-configuration of the ethenyl group be rigorously validated?
- Methodology :
- NOESY NMR : Detect spatial proximity between the sulfonyl oxygen and adjacent aromatic protons to confirm the trans configuration .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for stereochemical assignment .
- Density Functional Theory (DFT) : Optimize molecular geometry and calculate coupling constants to match experimental NMR data .
Q. What experimental designs are optimal for evaluating bioactivity in CNS targets?
- Methodology :
- Receptor binding assays : Screen against dopamine D or serotonin 5-HT receptors using radioligands (e.g., -spiperone) and competitive binding protocols .
- Functional assays : Measure cAMP modulation in HEK cells transfected with GPCRs to assess agonism/antagonism .
- In vivo models : Test locomotor activity in zebrafish larvae or rodent open-field tests, ensuring compliance with IACUC guidelines .
Q. How can contradictory data in sulfonylation reaction yields be resolved?
- Methodology :
- Design of Experiments (DoE) : Use factorial design to optimize solvent polarity (e.g., DCM vs. THF), temperature, and base stoichiometry .
- Kinetic analysis : Perform time-resolved FT-IR to identify intermediates and rate-limiting steps .
- Computational modeling : Simulate transition states using Gaussian09 to predict steric hindrance effects .
Q. What computational tools are suitable for predicting metabolite profiles?
- Methodology :
- In silico metabolism : Use GLORYx or SyGMa to predict Phase I/II metabolites, focusing on sulfonyl group oxidation and ester hydrolysis .
- Molecular docking : Screen metabolites against cytochrome P450 isoforms (CYP3A4, CYP2D6) using AutoDock Vina .
Q. How can researchers address discrepancies in chromatographic purity assessments?
- Methodology :
- Method validation : Follow ICH Q2(R1) guidelines for HPLC method precision, accuracy, and robustness. Use sodium 1-octanesulfonate in the mobile phase (pH 4.6) to improve peak resolution for sulfonated compounds .
- Orthogonal techniques : Confirm purity via capillary electrophoresis (CE) or LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
